7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a piperazine ring, and a pyrazolopyridinone ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their coupling. The methoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a methoxyphenyl group and a pyrazolopyridinone ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenyl group and the piperazine ring could impact its solubility and reactivity .Scientific Research Applications
Pharmacological Potential
- PDE5 Inhibitor Properties : This compound is part of a series of PDE5 inhibitors potentially offering high oral bioavailability, showing promise for clinical applications related to male erectile dysfunction, similar to Sildenafil (Allerton et al., 2006).
- G Protein-Biased Dopaminergics : The inclusion of a pyrazolo[4,3-c]pyridine structure in certain compounds has led to high-affinity dopamine receptor partial agonists, suggesting potential therapeutic applications in neuropsychiatric disorders (Möller et al., 2017).
Synthetic Chemistry and Structural Analysis
- Novel Synthesis Approaches : Innovative synthesis techniques involving this compound have been explored, leading to derivatives with varied pharmaceutical potential, such as anticonvulsants and dopaminergic ligands (Koshetova et al., 2022).
- Crystal Structure Studies : Investigations into the crystal structure of related pyrazolo[4,3-c]pyridine derivatives have provided insights into their stability and molecular conformations, which is crucial for understanding their pharmacological properties (Quiroga et al., 1999).
Therapeutic Applications and Evaluations
- Antitumor Potential : Some derivatives have been evaluated for their antitumor activity, indicating the versatility and potential utility of the compound in oncological research (Rostom et al., 2009).
- Antibacterial and Antifungal Properties : Various derivatives have shown significant biological activity against a range of microorganisms, highlighting their potential in the development of new antimicrobial agents (Suresh et al., 2016).
properties
IUPAC Name |
7-[4-[3-(4-methoxyphenyl)propanoyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-30-18-23(26-24(19-30)28(36)33(29-26)21-6-4-3-5-7-21)27(35)32-16-14-31(15-17-32)25(34)13-10-20-8-11-22(37-2)12-9-20/h3-9,11-12,18-19H,10,13-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKFIXBMOQZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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